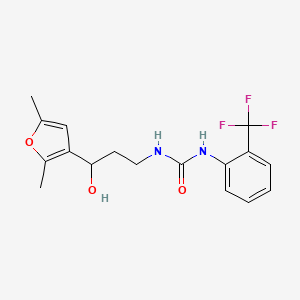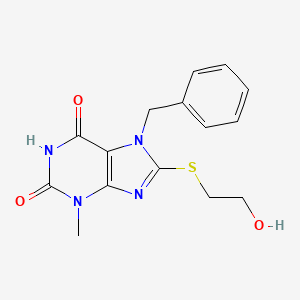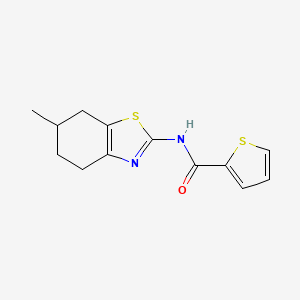
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2,4-dimethylfuran-3-carboxamide” is a chemical compound with the molecular formula C12H17NO2 . It is a complex organic compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several key features. It has a complexity of 236, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 42.2, and it has a heavy atom count of 15 .Physical And Chemical Properties Analysis
“this compound” has several key physical and chemical properties. It has an exact mass of 207.125928785 and a monoisotopic mass of 207.125928785 .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
One area of research involves the synthesis of certain compounds for their potential antiviral activity. For example, the synthesis and evaluation of thiazole C-nucleosides have been explored for their in vitro activity against various viruses and as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). This suggests that compounds with specific functional groups might be synthesized and tested for their biological activity, including antiviral properties.
Nucleophilic Reaction and Antinociceptive Activity
Research on the reaction of cyclopentylamine with certain derivatives to afford compounds with significant in vivo antinociceptive activity highlights the potential of chemical reactions involving cyclopentyl groups in producing biologically active molecules (Okunrobo et al., 2007). This could imply that N-cyclopentyl-2,4-dimethylfuran-3-carboxamide, by virtue of its cyclopentyl group, might be a candidate for further investigation in similar pharmacological contexts.
DNA-Intercalating Drugs and Cytotoxic Action
The development of new DNA-intercalating drugs with a dual mode of cytotoxic action involving topoisomerases I and II has been an area of active research. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) has shown promising preclinical activity against solid tumors (McCrystal et al., 1999). Although not directly related, this highlights the potential utility of structurally complex compounds in cancer therapy.
Chemical Reactivity and Biological Interest
The chemical reactivity of certain ketones as synthons for various heterocycles has been studied for their potential biological interest and access to new classes of biologically active heterocyclic compounds (Gaber et al., 2017). This underscores the importance of exploring the reactivity and potential applications of compounds like this compound in synthesizing new biologically active molecules.
Propriétés
IUPAC Name |
N-cyclopentyl-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-15-9(2)11(8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYTYZAVIBGQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)
![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)
![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)
![5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2605894.png)


![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)

![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)



![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)